Talazoparib tosylate

Catalog No.
S544481
CAS No.
1373431-65-2
M.F
C19H14F2N6O
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Talazoparib tosylate

CAS Number

1373431-65-2

Product Name

Talazoparib tosylate

IUPAC Name

(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one

Molecular Formula

C19H14F2N6O

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1

InChI Key

HWGQMRYQVZSGDQ-HZPDHXFCSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F

Solubility

Soluble in DMSO

Synonyms

Talazoparib tosylate; BMN673; BMN673; BMN-673; LT673; LT 673; LT-673; MDV-3800; MDV 3800; MDV3800; Talazoparib; Talzenna.

Canonical SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F

Isomeric SMILES

CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F

Description

The exact mass of the compound Talazoparib tosylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of Action

    Researchers are studying how talazoparib tosylate works at the cellular level to inhibit tumor growth. This involves understanding how it interacts with proteins called PARP (poly ADP-ribose polymerase) which play a role in DNA repair [].

  • Efficacy in Different Cancers

    Clinical trials are investigating the effectiveness of talazoparib tosylate in treating various cancers. A major focus is on breast and ovarian cancers, particularly those with specific genetic mutations, such as BRCA mutations [, ].

  • Combination Therapies

    Research is exploring the potential benefits of combining talazoparib tosylate with other therapies, such as chemotherapy or immunotherapy. This approach aims to improve treatment outcomes for patients [].

  • Resistance Mechanisms

    Scientists are investigating how cancer cells can develop resistance to talazoparib tosylate. This knowledge is crucial for developing strategies to overcome resistance and improve treatment effectiveness [].

Talazoparib tosylate is a pharmaceutical compound primarily used in cancer therapy. It is a potent inhibitor of mammalian polyadenosine 5’-diphosphoribose polymerase (PARP) enzymes, particularly PARP1 and PARP2, which are crucial for DNA repair mechanisms. The chemical formula for talazoparib tosylate is C26H22F2N6O4S, and its relative molecular mass is approximately 552.56 Daltons. This compound appears as a white to yellow crystalline powder that is non-hygroscopic and exhibits limited solubility in aqueous solutions, with solubility increasing at higher pH levels .

. The synthesis typically includes:

  • Formation of key intermediates through nucleophilic substitutions.
  • Introduction of fluorine substituents via electrophilic fluorination.
  • Coupling reactions to assemble the core structure.
  • Finalization through tosylation to yield the tosylate salt.

This six-step synthesis process ensures high purity and controlled particle size, which are critical for its efficacy as a pharmaceutical agent .

The primary biological activity of talazoparib tosylate lies in its role as a PARP inhibitor. By inhibiting PARP enzymes, it disrupts the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks that are particularly lethal to cells deficient in homologous recombination repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes. This mechanism results in increased apoptosis (programmed cell death) in cancer cells, making it an effective treatment for certain types of breast and prostate cancers .

Talazoparib tosylate is primarily indicated for the treatment of breast cancer associated with BRCA mutations and homologous recombination repair deficiencies. It has been shown to be effective in both metastatic and locally advanced cases. Additionally, ongoing research is exploring its potential use in other malignancies that exhibit similar genetic vulnerabilities, including certain prostate cancers .

Interaction studies have demonstrated that talazoparib tosylate can enhance the cytotoxic effects of other chemotherapeutic agents when used in combination therapies. Its ability to inhibit DNA repair mechanisms makes it particularly useful in conjunction with agents that induce DNA damage, such as platinum-based drugs. Clinical trials have indicated that patients receiving talazoparib alongside traditional chemotherapy may experience improved outcomes compared to those receiving chemotherapy alone .

Talazoparib tosylate shares similarities with other PARP inhibitors but has unique properties that distinguish it from them:

Compound NameMechanismUnique Features
OlaparibPARP inhibitorFirst-in-class; approved for ovarian cancer
NiraparibPARP inhibitorLonger half-life; indicated for multiple cancers
RucaparibPARP inhibitorApproved for BRCA-mutated prostate cancer
VeliparibDual inhibitor (PARP & P53)Targets additional pathways beyond PARP inhibition

Talazoparib's potency and selectivity for PARP enzymes make it particularly effective against tumors with defective DNA repair mechanisms, setting it apart from other compounds in this class .

Talazoparib tosylate represents a salt form of the poly adenosine diphosphate ribose polymerase inhibitor with the molecular formula C26H22F2N6O4S [1] [2] [3]. The compound exhibits a molecular weight of 552.56 Daltons, consisting of the active pharmaceutical ingredient talazoparib complexed with para-toluenesulfonic acid [4] [5]. The molecular structure encompasses a tetrahydropyridophthalazinone core scaffold that forms the foundation of the parent compound talazoparib [12] [28].

The chemical formula can be dissected into its constituent components: the talazoparib free base (C19H14F2N6O) with a molecular weight of 380.35 Daltons, and the tosylate counter-ion (C7H8O3S) [20] [21]. This salt formation enhances the stability and pharmaceutical properties of the active compound while maintaining its biological activity [5] [16].

PropertyValue
Molecular FormulaC26H22F2N6O4S [1]
Molecular Weight552.56 Daltons [4]
Free Base FormulaC19H14F2N6O [29]
Free Base Molecular Weight380.35 Daltons [30]
Tosylate ComponentC7H8O3S [8]

The compound exists as a white to yellow solid at room temperature and demonstrates limited solubility in aqueous solutions [5] [6]. The solubility profile increases with increasing pH, exhibiting a range of 17 to 38 micrograms per milliliter across the physiological pH range at 37 degrees Celsius [5].

Stereochemistry and Chiral Centers ((8S,9R) Configuration)

Talazoparib tosylate contains two distinct chiral centers located at positions 8 and 9 of the tetrahydropyridophthalazinone ring system [11] [15] [16]. The compound exists exclusively in the (8S,9R) stereochemical configuration, which is essential for its biological activity and therapeutic efficacy [4] [12] [28].

The stereospecific dual chiral-center-embedded structure enables extensive and unique binding interactions with poly adenosine diphosphate ribose polymerase 1 and poly adenosine diphosphate ribose polymerase 2 proteins [12] [28]. This stereochemical specificity distinguishes talazoparib from other compounds in its chemical class and contributes significantly to its potency as a poly adenosine diphosphate ribose polymerase inhibitor [15] [23].

Research findings demonstrate that only the (8S,9R) enantiomer exhibits high potency against poly adenosine diphosphate ribose polymerase enzymes [15]. The stereochemistry at these positions directly influences the compound's ability to bind within the active site of the target enzymes and affects its mechanism of action [12] [23].

Stereochemical FeatureDescription
Chiral CentersTwo distinct centers at positions 8 and 9 [11]
Configuration(8S,9R) exclusively [4]
Biological SignificanceEssential for poly adenosine diphosphate ribose polymerase binding [12]
Enantiomeric PuritySingle stereoisomer form [15]

The crystal structure analysis reveals that talazoparib tosylate exists as a single crystal form with no other polymorphs observed through extensive screening studies [5] [20]. This structural consistency ensures reproducible pharmaceutical properties and biological activity across different manufacturing batches.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Names

The complete International Union of Pure and Applied Chemistry name for talazoparib tosylate is (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one 4-methylbenzenesulfonate (1:1) [4] [6] [18]. This systematic nomenclature precisely describes the molecular structure, stereochemistry, and salt formation of the compound.

Alternative systematic names include (11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(1-methyl-1H-1,2,4-triazol-5-yl)-2,3,10-triazatricyclo[7.3.1.0^{5,13}]trideca-1,5,7,9(13)-tetraen-4-one; 4-methylbenzene-1-sulfonic acid [3] [9]. The nomenclature variations reflect different systematic approaches to describing the complex tricyclic structure.

The parent compound talazoparib carries the International Union of Pure and Applied Chemistry name (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one [10] [29]. The systematic naming conventions clearly distinguish between the free base and its tosylate salt form.

Nomenclature TypeName
Complete International Union of Pure and Applied Chemistry Name(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one 4-methylbenzenesulfonate [4]
Alternative Systematic Name(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(1-methyl-1H-1,2,4-triazol-5-yl)-2,3,10-triazatricyclo[7.3.1.0^{5,13}]trideca-1,5,7,9(13)-tetraen-4-one [3]
Chemical ClassTetrahydropyridophthalazinone derivative [28]

Chemical Identifiers

Chemical Abstracts Service Registry Number (1373431-65-2)

The Chemical Abstracts Service registry number for talazoparib tosylate is 1373431-65-2 [1] [2] [3]. This unique identifier serves as the primary reference for the tosylate salt form of talazoparib in chemical databases and regulatory documentation. The corresponding Chemical Abstracts Service number for the free base talazoparib is 1207456-01-6 [20] [29] [30].

Unique Ingredient Identifier Code (02WK9U5NZC)

The United States Food and Drug Administration has assigned the Unique Ingredient Identifier code 02WK9U5NZC to talazoparib tosylate [1] [2] [3]. This identifier facilitates regulatory tracking and ensures consistent identification across pharmaceutical databases and regulatory submissions.

International Chemical Identifier Key

The International Chemical Identifier Key for talazoparib tosylate is QUQKKHBYEFLEHK-QNBGGDODSA-N [2] [3]. This compressed representation of the molecular structure provides a unique digital fingerprint for the compound that enables precise identification in chemical databases and literature searches.

The corresponding International Chemical Identifier string is InChI=1S/C19H14F2N6O.C7H8O3S/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28;1-6-2-4-7(5-3-6)11(8,9)10/h2-8,15-16,24H,1H3,(H,26,28);2-5H,1H3,(H,8,9,10)/t15-,16-;/m1./s1 [3] [9].

Simplified Molecular Input Line Entry System Notation

The Simplified Molecular Input Line Entry System notation for talazoparib tosylate is CC1=CC=C(C=C1)S(O)(=O)=O.CN1N=CN=C1[C@@H]1C@HC1=CC=C(F)C=C1 [3] [9]. This linear representation encodes the complete molecular structure including stereochemistry and enables computational analysis and database searching.

Identifier TypeValue
Chemical Abstracts Service Number1373431-65-2 [1]
Unique Ingredient Identifier02WK9U5NZC [2]
International Chemical Identifier KeyQUQKKHBYEFLEHK-QNBGGDODSA-N [3]
Simplified Molecular Input Line Entry SystemCC1=CC=C(C=C1)S(O)(=O)=O.CN1N=CN=C1[C@@H]1C@HC1=CC=C(F)C=C1 [3]

Structural Relationship to Parent Compound (Talazoparib)

Talazoparib tosylate represents the pharmaceutically acceptable salt form of the parent compound talazoparib [3] [4] [10]. The structural relationship involves the association of one molecule of talazoparib free base with one molecule of para-toluenesulfonic acid to form the 1:1 tosylate salt [4] [18] [19].

The parent compound talazoparib exists as a free base with the molecular formula C19H14F2N6O and molecular weight of 380.35 Daltons [10] [29] [30]. The tosylate salt formation does not alter the core pharmacophore structure but enhances pharmaceutical properties including stability, solubility characteristics, and manufacturing processability [5] [20].

The conversion factor between the salt and free base forms indicates that each milligram of talazoparib tosylate contains approximately 0.689 milligrams of talazoparib free base [18] [19] [21]. This stoichiometric relationship is critical for pharmaceutical formulation and dosage calculations.

Structural ComponentMolecular FormulaMolecular Weight
Talazoparib (Free Base)C19H14F2N6O [29]380.35 Daltons [30]
Tosylate IonC7H8O3S [8]172.21 Daltons
Talazoparib TosylateC26H22F2N6O4S [1]552.56 Daltons [4]
Conversion Factor-0.689 (free base/tosylate) [21]

The tetrahydropyridophthalazinone core structure remains unchanged in the salt formation process, preserving the essential pharmacological properties of the parent compound [12] [28]. The tosylate counter-ion provides ionic interactions that stabilize the crystal lattice without interfering with the biological activity of the active pharmaceutical ingredient.

Structure-Activity Relationship in Poly Adenosine Diphosphate Ribose Polymerase Inhibition

The structure-activity relationship of talazoparib tosylate in poly adenosine diphosphate ribose polymerase inhibition demonstrates exceptional potency and selectivity [12] [22] [23]. The compound inhibits poly adenosine diphosphate ribose polymerase 1 and poly adenosine diphosphate ribose polymerase 2 enzyme activity with inhibition constants of 1.2 and 0.87 nanomolar, respectively [12] [28].

The tetrahydropyridophthalazinone scaffold provides the foundational structure for binding within the nicotinamide adenine dinucleotide binding site of poly adenosine diphosphate ribose polymerase enzymes [23] [26]. The fluorine substituents at positions 5 and on the phenyl ring contribute to enhanced binding affinity and selectivity compared to other poly adenosine diphosphate ribose polymerase inhibitors [12] [23].

The (8S,9R) stereochemical configuration enables extensive and unique binding interactions with conserved residues in the active sites of poly adenosine diphosphate ribose polymerase 1 and poly adenosine diphosphate ribose polymerase 2 [12] [23] [26]. Research indicates that talazoparib exhibits significantly higher potency than other clinically relevant poly adenosine diphosphate ribose polymerase inhibitors, with the basis for this enhanced potency lying in its more extensive network of interactions with conserved active site residues [23] [26].

Poly Adenosine Diphosphate Ribose Polymerase TargetInhibition Constant (Ki)Selectivity Factor
Poly Adenosine Diphosphate Ribose Polymerase 11.2 nanomolar [12]High selectivity [22]
Poly Adenosine Diphosphate Ribose Polymerase 20.87 nanomolar [12]High selectivity [22]
Whole-cell PARylation (EC50)2.51 nanomolar [12]-

The mechanism of poly adenosine diphosphate ribose polymerase inhibition involves both catalytic inhibition and poly adenosine diphosphate ribose polymerase trapping [13] [14] [17]. Talazoparib demonstrates superior poly adenosine diphosphate ribose polymerase trapping ability compared to other inhibitors, being approximately 100-fold more potent at trapping poly adenosine diphosphate ribose polymerase 1 onto damaged deoxyribonucleic acid [14] [22]. This dual mechanism contributes to its enhanced cytotoxicity in cells with deficient homologous recombination repair pathways.

Physical State and Appearance (White to Yellow Solid)

Talazoparib tosylate manifests as a white to yellow solid in its crystalline form [1] [2] [3] [4]. The compound presents as a non-hygroscopic crystalline powder that exhibits consistent physical characteristics across different manufacturing batches [3] . The variation in color from white to yellow represents normal batch-to-batch variations without compromising the chemical integrity or therapeutic efficacy of the compound [2] [4].

The physical appearance of talazoparib tosylate remains stable under standard storage conditions, maintaining its solid-state properties without significant morphological changes [3]. The compound demonstrates excellent physical stability, with no observable alterations in appearance when stored according to recommended conditions [6].

Solubility Profile

Aqueous Solubility

Talazoparib tosylate exhibits limited solubility in aqueous solutions with demonstrated pH-dependent characteristics [3] [7]. The compound displays poor aqueous solubility with values ranging from 0.017 to 0.038 mg/mL across the physiological pH spectrum [3] [7].

Specific aqueous solubility measurements reveal:

  • 17 to 38 micrograms per milliliter at 37°C across physiological pH conditions [3]
  • Solubility values of 0.101 mg/mL as determined by ALOGPS computational methods [1]
  • Limited dissolution characteristics requiring specialized formulation approaches for pharmaceutical applications [7]

pH-Dependent Solubility

The solubility profile of talazoparib tosylate demonstrates significant pH dependency with solubility increasing proportionally with elevated pH values [3] [7]. Detailed pH-solubility studies reveal:

pH LevelSolubility (mg/mL)
pH 1.00.038
pH 6.80.017

The compound exhibits enhanced solubility under acidic conditions compared to neutral or slightly basic environments [3] [7]. This pH-dependent behavior influences the bioavailability and absorption characteristics of the compound in physiological systems [3].

Organic Solvent Solubility

Talazoparib tosylate demonstrates excellent solubility characteristics in specific organic solvents, particularly polar aprotic solvents [3]. The compound is freely soluble in the following organic solvents:

  • Dimethyl sulfoxide (DMSO): Freely soluble with reported values of 108 mg/mL [8]
  • N,N-Dimethylacetamide (DMA): Freely soluble [3]
  • N,N-Dimethylformamide (DMF): Freely soluble [3]

The high solubility in these organic solvents contrasts markedly with the limited aqueous solubility, indicating the hydrophobic nature of the compound despite the presence of the tosylate salt moiety [3] [8].

Partition Coefficient (Log P = 1.6 for Free Base)

The partition coefficient of talazoparib, determined using the free base form, exhibits a Log P value of 1.6 [3]. This measurement was obtained through standardized partitioning studies and represents the compound's lipophilicity characteristics [3].

The moderate lipophilicity indicated by this Log P value suggests favorable membrane permeability characteristics while maintaining sufficient hydrophilicity for formulation development [3]. This partition coefficient contributes to the compound's moderate permeability classification as determined by Caco-2 cell assay studies [3].

Chemical Stability

Thermal Stability

Talazoparib tosylate demonstrates exceptional thermal stability with a distinctive melting behavior characterized by a sharp melting endotherm [3]. The compound maintains structural integrity under elevated temperature conditions without decomposition below its melting point [3].

Thermal analysis reveals consistent melting characteristics across different batches, indicating robust thermal stability for pharmaceutical manufacturing and storage applications [3]. The compound shows no evidence of thermal degradation under normal processing temperatures [3].

Hydrolytic Stability

The compound exhibits robust hydrolytic stability under standard pharmaceutical conditions [9] [10]. Stability studies conducted under various humidity conditions demonstrate:

  • Maintenance of chemical integrity during accelerated stability testing [11]
  • Resistance to hydrolytic degradation under physiological pH conditions [10]
  • Stable performance during forced degradation studies [12]

Hydrolytic stability assessments confirm the compound's suitability for oral pharmaceutical formulations without requiring specialized moisture protection during normal storage conditions [3].

Oxidative Stability

Talazoparib tosylate demonstrates acceptable oxidative stability under standard pharmaceutical storage conditions [9] [10]. Oxidative stress testing reveals:

  • Minimal degradation under oxidative conditions [12]
  • Formation of identifiable degradation products under forced oxidative stress [12]
  • Maintenance of chemical integrity under normal atmospheric oxygen exposure [10]

The compound's oxidative stability profile supports its formulation into conventional pharmaceutical dosage forms without requiring specialized antioxidant protection systems [10].

Melting Point (Onset at 326°C)

Talazoparib tosylate exhibits a sharp melting endotherm with an onset temperature of 326°C [3] [13]. This high melting point indicates:

  • Exceptional thermal stability suitable for pharmaceutical processing [3]
  • Strong intermolecular interactions within the crystal lattice [3]
  • Robust solid-state properties supporting formulation development [3]

The melting point determination was conducted using differential scanning calorimetry, revealing consistent thermal behavior across multiple batches [3]. The sharp melting endotherm confirms the crystalline nature and purity of the compound [3].

Hygroscopicity Properties (Non-hygroscopic)

Talazoparib tosylate is classified as non-hygroscopic, requiring no special protection from humidity during handling, shipping, or storage operations [3] . Comprehensive hygroscopicity assessments demonstrate:

  • Minimal moisture uptake under standard atmospheric conditions [3]
  • Stable weight characteristics across varying humidity levels [3]
  • No requirement for moisture-protective packaging during routine storage [3]
Storage ConditionMoisture Uptake
Standard AtmosphereMinimal
Elevated HumidityNo significant change
Accelerated ConditionsStable performance

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

380.11971542 g/mol

Monoisotopic Mass

380.11971542 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9QHX048FRV

Drug Indication

Talazoparib is indicated for the treatment of adult patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer. This indication is approved by the FDA, EMA, and Health Canada. In the US, talazoparib is also indicated in combination with [enzalutamide] for the treatment of adult patients with HRR gene-mutated metastatic castration-resistant prostate cancer (mCRPC).
Talzenna is indicated as monotherapy for the treatment of adult patients with germline BRCA1/2 mutations, who have HER2-negative locally advanced or metastatic breast cancer . Patients should have been previously treated with an anthracycline and/or a taxane in the (neo)adjuvant, locally advanced or metastatic setting unless patients were not suitable for these treatments. Patients with hormone receptor (HR)-positive breast cancer should have been treated with a prior endocrine-based therapy, or be considered unsuitable for endocrine-based therapy.
Treatment of Ewing sarcoma
Treatment of breast malignant neoplasms, Treatment of prostate malignant neoplasms

Livertox Summary

Talazoparib is an orally available small molecule inhibitor of the DNA repair enzyme poly ADP-ribose polymerase (PARP) which is used as an antineoplastic agent in the treatment of selected cases of breast cancer. Talazoparib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Poly(ADP-ribose) polymerases (PARPs) are multifunctional enzymes involved in essential cellular functions, such as DNA transcription and DNA repair. PARPs recognize and repair DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway. DNA double-strand breaks (DSBs) are repaired via homologous recombination by tumour suppressor proteins encoded by _BRCA1_ and _BRCA2_. Talazoparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP1 and PARP2. _In vitro_, talazoparib binds to PARP-1 and -2 isoforms with similar affinity. Inhibition of the BER pathway by talazoparib leads to the accumulation of unrepaired SSBs, which leads to the formation of DSBs, which is the most toxic form of DNA damage. While BRCA-dependent homologous recombination can repair DSBs in normal cells, this repair pathway is defective in cells with BRCA1/2 mutations, such as certain tumour cells. Inhibition of PARP in cancer cells with BRCA mutations leads to genomic instability and apoptotic cell death. This end result is also referred to as synthetic lethality, a phenomenon where the combination of two defects - inhibition of PARP activity and loss of DSB repair by HR - that are otherwise benign when alone leads to detrimental results. By inhibiting PARP, talazoparib increases the formation of PARP-DNA complexes resulting in DNA damage, decreased cell proliferation, and apoptosis.

Absorption Distribution and Excretion

After administration of talazoparib 1 mg orally once daily, the mean [% coefficient of variation (CV%)] AUC and maximum observed plasma concentration (Cmax) of talazoparib at steady-state was 208 (37%) ng x hr/mL and 16.4 (32%) ng/mL, respectively. The mean (CV%) steady-state Ctrough was 3.53 (61%) ng/mL. Steady state was reached within two to three weeks of therapy. The Tmax ranges from one to two hours. A high-fat, high-calorie food increased the mean Cmax by 46% and the median Tmax from one to four hours, without affecting the AUC.
The major route of elimination is renal excretion. Approximately 68.7% of the total administered radiolabeled dose of talazoparib was recovered in urine, where 54.6% of that dose was in the form of an unchanged drug. About 19.7% of the drug was recovered in feces, with 13.6% of the dose is unchanged.
The mean apparent volume of distribution of talazoparib is 420 L.
The mean apparent oral clearance is 6.45 L/h. The inter-subject variability is 31%.

Metabolism Metabolites

Talazoparib undergoes minimal hepatic metabolism. The metabolic pathways include mono-oxidation, dehydrogenation, cysteine conjugation of mono-desfluoro talazoparib, and glucuronide conjugation.

Wikipedia

Talazoparib
Pentafluorophenol

Biological Half Life

The mean terminal plasma half-life (±standard deviation) is 90 (±58) hours in patients with cancer.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
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2: Heidler CL, Roth EK, Thiemann M, Blattmann C, Perez RL, Huber PE, Kovac M, Amthor B, Neu-Yilik G, Kulozik AE. Prexasertib (LY2606368) reduces clonogenic survival by inducing apoptosis in primary patient-derived osteosarcoma cells and synergizes with cisplatin and talazoparib. Int J Cancer. 2019 Nov 28. doi: 10.1002/ijc.32814. [Epub ahead of print] PubMed PMID: 31782150.
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5: Schafer ES, Rau RE, Berg SL, Liu X, Minard CG, Bishop AJR, Romero JC, Hicks MJ, Nelson MD Jr, Voss S, Reid JM, Fox E, Weigel BJ, Blaney SM. Phase 1/2 trial of talazoparib in combination with temozolomide in children and adolescents with refractory/recurrent solid tumors including Ewing sarcoma: A Children's Oncology Group Phase 1 Consortium study (ADVL1411). Pediatr Blood Cancer. 2020 Feb;67(2):e28073. doi: 10.1002/pbc.28073. Epub 2019 Nov 14. PubMed PMID: 31724813.
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